![molecular formula C16H21NO5S B2369402 5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸 CAS No. 899710-19-1](/img/structure/B2369402.png)

5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

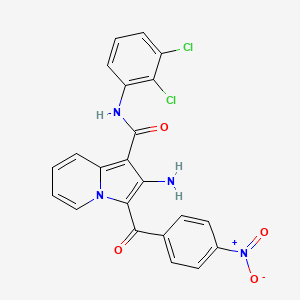

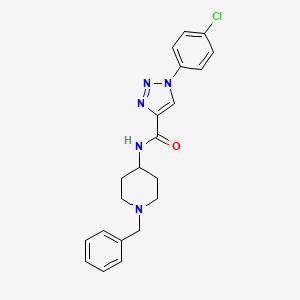

“5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” is a compound with the molecular formula C16H21NO5S . It is also known as BCSB. Benzofuran compounds, such as this one, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The construction of benzofuran rings involves a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The predicted boiling point of “5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid” is 508.1±60.0 °C and its predicted density is 1.272±0.06 g/cm3 .科学研究应用

合成与化学性质

- 衍生物合成:研究探索了涉及 5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸相关结构的各种化学衍生物的合成。例如,高等人(2011 年)详细介绍了新型亚甲二氧基化 2-(苯并呋喃-2-基)-喹啉-3-甲酸衍生物的合成,展示了该化合物在创建新化学实体方面的多功能性 (高、刘、蒋和李,2011).

- 晶体结构分析:徐等人(2011 年)和崔等人(2009 年)等研究分析了与 5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸密切相关的化合物的晶体结构,突出了该化合物进一步进行结构和化学探索的潜力 (徐、崔、孙和李,2011); (崔、徐、孙和李,2009).

化学反应和机理

- 反应和转化:维拉莫夫斯基等人(1995 年)等研究深入探讨了与 5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸在结构上相似的化合物的反应和转化,提供了对潜在反应途径和化学行为的见解 (维拉莫夫斯基、克拉索多姆斯基、诺瓦克和塞皮奥尔,1995).

- 新型合成方法:人们探索了用于创建与 5-{[丁基(乙基)氨基]磺酰基}-3-甲基-1-苯并呋喃-2-甲酸在结构上相似的化合物的创新合成方法,正如贝克等人(1988 年)在合成 5-氰基-1H-吡唑-4-甲酸、乙酯方面的工作中所展示的 (贝克、阿克曼、斯塔萨克和赖特,1988).

作用机制

未来方向

Benzofuran and its derivatives have drawn considerable attention in the field of medical research due to their wide range of biological and pharmacological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

属性

IUPAC Name |

5-[butyl(ethyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-4-6-9-17(5-2)23(20,21)12-7-8-14-13(10-12)11(3)15(22-14)16(18)19/h7-8,10H,4-6,9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAUAGCDXWZECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)

![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2369335.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2369337.png)

![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)